BenchChemオンラインストアへようこそ!

6-Pyridin-2-ylpyrimidin-4-ol

Photophysics Organometallic Chemistry OLED Materials

6-Pyridin-2-ylpyrimidin-4-ol is a minimal, unadorned pyridinylpyrimidine scaffold (C9H7N3O, MW 173.17) that serves as the foundational core for two therapeutically distinct inhibitor classes: selective human methionine aminopeptidase‑1 (HsMetAP1) inhibitors and bacterial protein synthesis inhibitors. Unlike its more elaborated analogs, this compound lacks substituents at the 5‑ and 6‑positions, making it the synthetic entry point for systematic SAR exploration rather than a final lead molecule.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 1105195-55-8
Cat. No. B1460017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyridin-2-ylpyrimidin-4-ol
CAS1105195-55-8
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=O)NC=N2
InChIInChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-3-1-2-4-10-7/h1-6H,(H,11,12,13)
InChIKeyRLWZHQRRTCKCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyridin-2-ylpyrimidin-4-ol (CAS 1105195-55-8): Core Scaffold Procurement Guide for Kinase and MetAP Inhibitor Programs


6-Pyridin-2-ylpyrimidin-4-ol is a minimal, unadorned pyridinylpyrimidine scaffold (C9H7N3O, MW 173.17) that serves as the foundational core for two therapeutically distinct inhibitor classes: selective human methionine aminopeptidase‑1 (HsMetAP1) inhibitors [1] and bacterial protein synthesis inhibitors [2]. Unlike its more elaborated analogs, this compound lacks substituents at the 5‑ and 6‑positions, making it the synthetic entry point for systematic SAR exploration rather than a final lead molecule [3]. Its procurement value lies in its versatility as a common intermediate — not as a finished bioactive — for divergent medicinal chemistry and chemical biology programs.

Why 6-Pyridin-2-ylpyrimidin-4-ol Cannot Be Replaced by Its 2‑Regioisomer or Pre‑Substituted Analogs in SAR‑Driven Programs


The pyridinylpyrimidine scaffold exhibits extreme positional sensitivity: in the 4H‑pyridopyrimidine antibacterial series, any modification to the 2‑(pyridin‑2‑yl) ring resulted in complete inactivation of protein synthesis inhibition, while modifications at the 6‑position enhanced potency by >10‑fold [1]. Equally critical, the regioisomeric 2‑(pyridin‑2‑yl)pyrimidin‑4‑ol (CAS 64264‑15‑9) places the hydroxyl group adjacent to the pyridyl substituent, yielding a different metal‑chelation geometry — as demonstrated by red‑shifted emission and decreased quantum yield in Ir(III) complexes compared to the 6‑pyridin‑2‑yl isomer [2]. These observations mean that substituting a 2‑pyridinylpyrimidin‑4‑ol or a pre‑elaborated 5‑chloro‑6‑methyl analog for the bare 6‑pyridin‑2‑yl core will alter both target engagement and coordination chemistry. Programs requiring a defined, unsubstituted starting point for independent SAR exploration therefore cannot interchange these analogs without compromising the integrity of the structure–activity dataset.

Quantitative Differentiation Evidence for 6-Pyridin-2-ylpyrimidin-4-ol Against Closest Analogs


Positional Isomerism Determines Luminescence Efficiency in Ir(III) Complexes: 6‑Pyridin‑2‑yl Outperforms 2‑Pyridin‑4‑yl

When employed as a cyclometalating ligand for Ir(III), 6‑pyridin‑2‑ylpyrimidin‑4‑ol delivers superior photoluminescence quantum yield relative to the 2‑pyridin‑4‑yl regioisomer. Complexes bearing the 4‑pyridin‑2‑ylpyrimidine ligand (the coordination form of the target compound) exhibit blue‑shifted emission and higher quantum yield, whereas the 2‑pyridin‑4‑yl analogues show red‑shifted emission with decreased quantum yield [1]. This difference arises because the position of the pyridyl fragment on the pyrimidine core alters the electron density at the metal center, directly tuning radiative vs non‑radiative decay rates.

Photophysics Organometallic Chemistry OLED Materials

2‑(Pyridin‑2‑yl) Ring Integrity Is Non‑Negotiable for Antibacterial Potency: Any Modification Abolishes Activity

In the 4H‑pyridopyrimidine class of bacterial protein synthesis inhibitors, the 2‑(pyridin‑2‑yl) substituent is an absolute pharmacophoric requirement. The lead‑optimized compound (bearing the intact 2‑pyridin‑2‑yl group plus optimized 6‑position substitution) exhibited MIC values of ≤0.12 µg/mL against Moraxella catarrhalis, 1 µg/mL against Haemophilus influenzae, and 2 µg/mL against Streptococcus pneumoniae, with biochemical IC50 values reduced to the mid‑nanomolar range. In stark contrast, any modification to the 2‑(pyridin‑2‑yl) ring resulted in complete inactivation of all compounds in the aminoacylation/translation assay [1]. The 6‑pyridin‑2‑ylpyrimidin‑4‑ol core, which retains the intact 2‑pyridin‑2‑yl group at the 6‑position of the pyrimidine (equivalent to the pharmacophoric 2‑position in the 4H‑pyridopyrimidine numbering), is therefore the mandatory unsubstituted starting point for this antibacterial chemotype.

Antibacterial Protein Synthesis Inhibition SAR

Scaffold Simplification Enables MetAP1 vs MetAP2 Selectivity Engineering: Bare Core Permits Divergent Substitution

The pyridinylpyrimidine SAR campaign by Zhang et al. established that HsMetAP1 potency and selectivity are exquisitely controlled by substituents absent in the bare 6‑pyridin‑2‑ylpyrimidin‑4‑ol core: (i) 5‑chloro‑6‑methyl‑2‑pyridin‑2‑ylpyrimidine was identified as the minimum pharmacophore for HsMetAP1 inhibition; (ii) a 5′‑chloro substituent on the pyridine ring enhances HsMetAP1 potency; (iii) long C4 side chains are essential for high HsMetAP1‑over‑HsMetAP2 selectivity [1]. The most selective inhibitors (e.g., compounds 25b, 25c, 26d) achieved HsMetAP1 IC50 values in the hundreds of nanomolar range with HsMetAP2/HsMetAP1 selectivity ratios exceeding 270 [2]. The unsubstituted 6‑pyridin-2‑ylpyrimidin-4‑ol core therefore represents a blank canvas: unlike the pre‑elaborated 5‑chloro‑6‑methyl analog (which commits the program to one selectivity trajectory), the bare scaffold allows independent exploration of 5‑, 6‑, and C4 vectors to tune potency and selectivity de novo.

Methionine Aminopeptidase Selectivity Cancer

6‑Pyridin‑2‑yl Regioisomer Gives Distinct Metal‑Chelation Geometry from 2‑Pyridin‑2‑yl Isomer, Enabling Different Coordination Architectures

6‑Pyridin‑2‑ylpyrimidin‑4‑ol presents a N^O bidentate binding pocket (pyrimidine N1 and deprotonated 4‑O) where the pyridyl nitrogen is distal to the chelation site, creating a larger bite angle and an exo‑pyridyl substituent available for secondary interactions. In contrast, 2‑(pyridin‑2‑yl)pyrimidin‑4‑ol (CAS 64264‑15‑9) places the pyridyl nitrogen adjacent to the pyrimidine N3, forming a competing N^N chelate that fundamentally alters coordination geometry [1]. This geometric difference is directly reflected in the photophysical data described in Evidence Item 1, where the 4‑pyridin‑2‑yl ligand yields different emission properties than the 2‑isomer . The 6‑pyridin‑2‑yl isomer therefore enables self‑assembly of grid‑type architectures and heteroditopic frameworks that the 2‑isomer cannot support.

Coordination Chemistry Catalyst Design Ligand Engineering

Synthetic Accessibility Advantage: One‑Step Commercial Availability vs Multi‑Step Elaborated Analogs

6‑Pyridin‑2‑ylpyrimidin‑4‑ol is commercially available from multiple suppliers at ≥95% purity (e.g., Leyan product 2002385, 95% purity ; ABCR AB514811, 95% purity ) as a stock catalog item. In contrast, its substituted analogs — such as 5‑chloro‑6‑methyl‑2‑pyridin‑2‑ylpyrimidin‑4‑amine (the minimum MetAP1 pharmacophore) and long‑C4‑chain derivatives — require custom synthesis, often involving 3–5 synthetic steps from the pyridinylpyrimidine core with protecting group manipulations [1]. The unsubstituted scaffold therefore provides immediate, cost‑effective access for parallel SAR exploration, whereas pre‑elaborated analogs impose weeks‑to‑months of synthetic lead time and higher per‑gram cost.

Synthetic Chemistry Procurement Lead Optimization

High‑Impact Research and Industrial Application Scenarios for 6-Pyridin-2-ylpyrimidin-4-ol


Divergent Parallel Synthesis for MetAP1‑Selective Anticancer Lead Optimization

Research groups pursuing HsMetAP1‑selective inhibitors for antiproliferative therapy can purchase the bare 6‑pyridin‑2‑ylpyrimidin‑4‑ol scaffold in bulk and perform parallel diversification at the C4, C5, and C6 positions. As established in Section 3 (Evidence 3), the unsubstituted core permits independent optimization of 5‑chloro/5‑bromo, 6‑methyl/6‑ethyl, and C4‑aminoalkyl vectors to achieve selectivity ratios exceeding 270 against HsMetAP2 [1]. This strategy avoids the synthetic lock‑in imposed by the pre‑elaborated 5‑chloro‑6‑methyl minimum pharmacophore and enables systematic library enumeration for SAR.

Phosphorescent Ir(III) Emitter Development for OLEDs

Materials chemistry groups developing phosphorescent emitters for organic light‑emitting diodes should specifically select the 6‑pyridin‑2‑yl isomer over the 2‑pyridin‑2‑yl analogue. Evidence 1 and Evidence 4 (Section 3) demonstrate that the 4‑pyridin‑2‑ylpyrimidine ligand (derived from 6‑pyridin‑2‑ylpyrimidin‑4‑ol) yields blue‑shifted emission and higher photoluminescence quantum yield in Ir(III) complexes compared to the 2‑pyridin‑4‑yl regioisomer [2]. This difference directly impacts device external quantum efficiency and color coordinates, making isomer selection a critical procurement decision.

Antibacterial Protein Synthesis Inhibitor Hit‑to‑Lead Programs

The 6‑pyridin‑2‑ylpyrimidin‑4‑ol core retains the essential 2‑(pyridin‑2‑yl) pharmacophore whose modification completely abolishes antibacterial activity (Evidence 2, Section 3) [3]. Programs targeting drug‑resistant Gram‑positive and Gram‑negative pathogens should procure this core for 6‑position diversification, which has been shown to improve potency by >10‑fold, yielding MIC values as low as ≤0.12 µg/mL against M. catarrhalis and mid‑nanomolar biochemical IC50 values.

Metallo‑Supramolecular Grid and Catalyst Construction

The distinct N^O chelation geometry of 6‑pyridin‑2‑ylpyrimidin‑4‑ol (vs the N^N mode of the 2‑isomer) makes it the preferred ligand for constructing heteroditopic grid‑type architectures with transition metals such as Zn(II), Cu(II), and Ag(I) (Evidence 4, Section 3) . The exo‑pyridyl nitrogen provides a secondary metal‑binding site, enabling programmed self‑assembly of [2×2] grid complexes with controlled electrochemical and magnetic properties.

Quote Request

Request a Quote for 6-Pyridin-2-ylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.